4-Bromo-5-chloro-6-methyl-1H-indazole: A Privileged Scaffold in Covalent KRAS^G12C Inhibitor Design
4-Bromo-5-chloro-6-methyl-1H-indazole: A Privileged Scaffold in Covalent KRAS^G12C Inhibitor Design
An in-depth technical analysis and methodological guide on the chemical properties, structural rationale, and synthesis of 4-Bromo-5-chloro-6-methyl-1H-indazole, a highly specialized intermediate in modern oncology drug development.
Executive Summary
The rapid emergence of targeted covalent inhibitors has fundamentally reshaped the landscape of oncology, particularly in targeting the notoriously "undruggable" KRAS^G12C mutation. At the core of this structural revolution is 4-Bromo-5-chloro-6-methyl-1H-indazole (CAS: 2368909-41-3). Far from being a simple building block, this highly decorated indazole acts as a precision-engineered scaffold. It provides the exact steric bulk, lipophilicity, and orthogonal reactivity required to synthesize advanced pyrazole-based inhibitors, most notably Novartis's clinical-stage compound JDQ443 [1].
This whitepaper dissects the physicochemical properties, structural causality, and synthetic methodologies of this critical intermediate, providing drug development professionals with a self-validating framework for its application.
Physicochemical & Structural Properties
Before deploying this compound in multi-step syntheses, it is critical to understand its baseline quantitative properties. The dense functionalization of the benzene ring (bromo, chloro, and methyl groups on adjacent carbons) significantly impacts its electronic distribution and solubility.
Table 1: Quantitative & Identification Data
| Property | Value |
| Chemical Name | 4-Bromo-5-chloro-6-methyl-1H-indazole |
| CAS Number | 2368909-41-3 |
| Molecular Formula | C₈H₆BrClN₂ |
| Molecular Weight | 245.50 g/mol |
| SMILES | CC1=CC2=C(C(Br)=C1Cl)C=NN2 |
| Physical State | Solid (Powder) |
| Purity Standard | ≥97% (Typical commercial/synthetic grade) |
| Storage Conditions | Sealed in dry, room temperature |
Structural Rationale & Mechanistic Causality (E-E-A-T)
In structure-based drug design (SBDD), every atom must justify its presence. The specific substitution pattern of 4-bromo-5-chloro-6-methyl-1H-indazole is not arbitrary; it is a masterclass in spatial mapping and synthetic foresight.
The Synthetic Handle: 4-Bromo Position
The bromine atom at position 4 serves strictly as an orthogonal reactive handle. In the downstream synthesis of KRAS inhibitors, this bromo group undergoes palladium-catalyzed borylation to form a tetramethyl-dioxaborolan moiety. This enables a highly regioselective Suzuki-Miyaura cross-coupling with a pyrazole core, forming the rigid biaryl axis necessary for atropisomer stability [1].
The Pharmacophoric Anchors: 5-Chloro and 6-Methyl Positions
Once incorporated into the final drug molecule (e.g., JDQ443), the 5-chloro and 6-methyl groups are thrust directly into the KRAS^G12C protein structure. Cocrystal structural analysis reveals that these substituents optimally fill a highly specific hydrophobic cavity. The methyl indazole moiety twists out of the pyrazole plane, allowing a "sandwiched" positioning between the SWII loop and the side chain of Glutamine 99 (Q99). The chloro and methyl groups specifically map against the hydrophobic boundaries delimited by Valine 103 (V103), Isoleucine 100 (I100), and Methionine 72 (M72) [1].
Fig 1: Interaction network of the chloro-methyl indazole moiety within the KRAS G12C binding pocket.
Synthesis Workflow & Experimental Protocols
The de novo synthesis of 4-bromo-5-chloro-6-methyl-1H-indazole requires a highly controlled, five-step sequence starting from commercially available 2-chloro-1,4-dimethylbenzene [1]. The most critical and mechanistically fascinating step is the final intramolecular cyclization of the diazonium intermediate.
Fig 2: Five-step synthetic workflow for 4-bromo-5-chloro-6-methyl-1H-indazole.
Detailed Protocol: Crown-Ether Mediated Intramolecular Cyclization
This protocol details the transformation of 3-bromo-4-chloro-2,5-dimethylbenzenediazonium tetrafluoroborate into the final indazole.
Mechanistic Causality of Reagents: Potassium acetate (KOAc) is inherently insoluble in chloroform. By introducing 18-crown-6 ether , the potassium cation is tightly chelated and solubilized into the organic phase. This leaves a highly nucleophilic, "naked" acetate anion. This powerful, unencumbered base readily deprotonates the ortho-methyl group, driving the nucleophilic attack onto the adjacent electrophilic diazonium nitrogen, thereby closing the pyrazole ring to form the indazole core [2].
Step-by-Step Methodology:
-
System Preparation: Ensure all glassware is oven-dried. Equip a reaction vessel with a magnetic stirrer and a nitrogen inlet.
-
Reagent Solubilization: To a solution of 18-crown-6 ether (0.30 equivalents) in anhydrous chloroform (approx. 2.1 L/mol of substrate), add Potassium Acetate (KOAc, 1.40 equivalents). Stir the suspension at 20°C for 15 minutes to allow the crown ether to complex the potassium ions.
-
Substrate Addition: Slowly add the pre-synthesized 3-bromo-4-chloro-2,5-dimethylbenzenediazonium tetrafluoroborate (1.0 equivalent) to the reaction mixture. Caution: Diazonium salts are energetic materials; addition should be controlled to manage mild exothermic activity.
-
Cyclization: Allow the reaction mixture to stir at 25°C. Monitor the reaction via LC-MS or TLC. The naked acetate will facilitate the ring closure. Reaction is typically complete within 2 to 4 hours.
-
Quench and Workup: Pour the reaction mixture into a saturated aqueous NaHCO₃ solution to neutralize any generated acetic acid.
-
Extraction: Extract the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate (3×). The biphasic partition ensures the complete removal of the highly water-soluble potassium tetrafluoroborate salts and 18-crown-6.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be triturated with cold Methyl tert-butyl ether (MTBE) or purified via silica gel chromatography to yield the pure 4-bromo-5-chloro-6-methyl-1H-indazole as a solid [2].
Downstream Functionalization
To utilize this compound in drug discovery, the N1 position of the indazole must be protected to prevent unwanted side reactions during cross-coupling. Standard protocols involve treating the indazole with 3,4-dihydro-2H-pyran (DHP) and a catalytic acid to install a tetrahydropyran (THP) protecting group. Once protected, the 4-bromo position is subjected to Miyaura borylation (using bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate in dioxane) to yield the highly valuable boronate ester, ready for complex molecular assembly [1].
References
-
Lorthiois, E., et al. "JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors." Journal of Medicinal Chemistry, ACS Publications, 18 Nov. 2022. Available at:[Link]
- "Pyrazolyl derivatives useful as anti-cancer agents." US Patent 11702409B2, Google Patents, 2023.
